molecular formula C6H12N2O2S3 B14487326 Propionamide, 3,3'-trithiodi- CAS No. 63915-98-0

Propionamide, 3,3'-trithiodi-

Katalognummer: B14487326
CAS-Nummer: 63915-98-0
Molekulargewicht: 240.4 g/mol
InChI-Schlüssel: XNCLQWUEWKYSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propionamide, 3,3’-trithiodi-: is a compound with the molecular formula C₆H₁₂N₂O₂S₃. It is an amide derivative containing three sulfur atoms, which gives it unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Propionamide, 3,3’-trithiodi- typically involves the reaction of 3,3’-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent at temperatures ranging from 0 to 50°C . This method is used to synthesize N,N’-dimethyl-3,3’-dithiodipropionamides, which are intermediates for other chemical compounds.

Industrial Production Methods: Industrial production methods for Propionamide, 3,3’-trithiodi- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of appropriate catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: Propionamide, 3,3’-trithiodi- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

Propionamide, 3,3’-trithiodi- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Propionamide, 3,3’-trithiodi- involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Propionamide: A simpler amide without the sulfur atoms.

    3,3’-Dithiopropionamide: Contains two sulfur atoms instead of three.

    Acetamide: A smaller amide with different chemical properties.

Uniqueness: Propionamide, 3,3’-trithiodi- is unique due to its three sulfur atoms, which impart distinct reactivity and potential applications compared to other amides. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

63915-98-0

Molekularformel

C6H12N2O2S3

Molekulargewicht

240.4 g/mol

IUPAC-Name

3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide

InChI

InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI-Schlüssel

XNCLQWUEWKYSQF-UHFFFAOYSA-N

Kanonische SMILES

C(CSSSCCC(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.